2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a complex organic compound that features a benzylthio group, a pyridinyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(pyridin-2-yl)-1H-imidazole and benzylthioacetic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in a variety of substituted derivatives .
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylthio derivatives, pyridinyl compounds, and imidazolyl compounds. Examples include:
- 2-(benzylthio)acetamide
- N-(2-(pyridin-2-yl)ethyl)acetamide
- 2-(benzylthio)-1H-imidazole
Uniqueness
What sets 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENCHGQRBIDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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